Therapeutic Potential of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid in Drug Design: A Scaffold for Innovation
Therapeutic Potential of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid in Drug Design: A Scaffold for Innovation
An In-depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. Unnatural, conformationally constrained amino acids have emerged as powerful tools in peptidomimetic and small molecule design, providing a pathway to enhanced potency, selectivity, and metabolic stability.[1][2] This guide focuses on (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a unique sulfur-containing cyclic amino acid. We will dissect its structural rationale, propose synthetic strategies, and explore its therapeutic potential by examining structurally analogous compounds and their validated biological activities. This analysis identifies the compound as a high-potential scaffold for developing next-generation therapeutics, particularly in the areas of anticoagulation and cytoprotective pathway modulation.
Introduction: The Strategic Value of Conformational Constraint
Peptides are vital signaling molecules, but their therapeutic use is often hampered by poor bioavailability and rapid degradation. The introduction of conformational constraints into amino acid building blocks is a proven strategy to overcome these limitations.[3][4] By locking the rotatable bonds of an amino acid into a defined three-dimensional shape, we can pre-organize a ligand for optimal interaction with its biological target, reduce the entropic penalty upon binding, and enhance resistance to enzymatic degradation.[1][5]
(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a prime example of such a scaffold. It combines two key features:
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A Constrained α-Amino Acid: The cyclic nature restricts the Ramachandran space, providing a rigid core to build upon.
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A Thiophene Moiety: The tetrahydrothiophene ring, a sulfur-containing heterocycle, serves as a versatile pharmacophore. Thiophene and its derivatives are present in numerous FDA-approved drugs, valued for their ability to engage in various biological interactions and act as bioisosteres for other rings like benzene or furan.[6][7]
The sulfur atom itself is not merely a structural element; its unique electronegativity and size compared to oxygen or carbon can significantly alter a molecule's binding affinity, lipophilicity, and metabolic profile.[8][9]
Core Molecular Attributes and Physicochemical Profile
The therapeutic utility of a scaffold is fundamentally tied to its structure. The key attributes of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid provide a strong foundation for its application in drug design.
Structural Analysis
The molecule's power lies in the fusion of a quaternary α-amino acid center with a saturated heterocyclic ring. This arrangement imparts a distinct three-dimensional character that is highly desirable for targeting the well-defined pockets of enzymes and receptors.
Physicochemical Data Summary
The predicted and observed properties of the core scaffold are essential for initial drug design considerations. These values guide the selection of derivatization strategies to optimize drug-like characteristics.
| Property | Value | Source | Significance in Drug Design |
| Molecular Formula | C₅H₉NO₂S | PubChem[10] | Foundation for molecular weight and elemental analysis. |
| Molecular Weight | 147.20 g/mol | PubChem[10] | Low starting weight allows for significant modification while adhering to Lipinski's Rule of Five. |
| XLogP3-AA (LogP) | -2.8 | PubChem[10] | Indicates high hydrophilicity of the core scaffold, suggesting derivatives will require lipophilic groups to enhance membrane permeability. |
| Topological Polar Surface Area (TPSA) | 88.6 Ų | PubChem[10] | Moderate TPSA, favorable for balancing solubility and permeability. |
| Hydrogen Bond Donors | 2 | PubChem[10] | The amine and carboxylic acid groups provide key interaction points for receptor binding. |
| Hydrogen Bond Acceptors | 3 | PubChem[10] | The carboxyl oxygen atoms and sulfur can act as H-bond acceptors. |
Asymmetric Synthesis Strategy
Access to enantiomerically pure (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is critical for its development. While commercially available, understanding its synthesis provides insight into generating novel derivatives. A robust method involves a Strecker synthesis on a protected tetrahydrothiophen-3-one, followed by chiral resolution.
Proposed Synthetic Workflow
This multi-step process is designed to yield the target compound with high optical purity. The rationale behind each step is crucial for adapting the synthesis for various analogs.
Detailed Experimental Protocol: Synthesis and Resolution
Objective: To synthesize and resolve racemic 3-amino-tetrahydro-thiophene-3-carboxylic acid to obtain the pure (S)-enantiomer.
Part A: Synthesis of Racemic 3-Amino-tetrahydro-thiophene-3-carboxylic acid
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Strecker Reaction:
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Rationale: A classic and reliable method for forming α-amino acids from a ketone. It creates the crucial C-C and C-N bonds in a single pot.
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To a stirred solution of ammonium chloride (1.2 eq) in water at 0°C, add potassium cyanide (1.2 eq).
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Add a solution of tetrahydrothiophen-3-one (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.
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Allow the reaction to stir at room temperature for 18 hours. Monitor by TLC for the disappearance of the ketone.
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Self-Validation: The formation of the aminonitrile can be confirmed by IR spectroscopy (nitrile stretch ~2200 cm⁻¹) on an aliquot.
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Hydrolysis:
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Rationale: Strong acid hydrolysis is required to convert the stable nitrile group and any intermediate amides to the final carboxylic acid.
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Carefully concentrate the reaction mixture under vacuum to remove methanol.
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Add concentrated HCl (10 eq) and heat the mixture to reflux (approx. 100-110°C) for 8 hours.
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Self-Validation: Monitor the reaction by LC-MS to track the conversion of the aminonitrile to the final amino acid product (mass change).
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Isolation:
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Cool the reaction mixture to room temperature and then to 0°C.
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Adjust the pH to ~6.0 using aqueous NaOH or an ion-exchange resin. The product should precipitate.
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Filter the solid, wash with cold water and then diethyl ether, and dry under vacuum to yield the racemic product.
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Part B: Chiral Resolution
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Diastereomeric Salt Formation:
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Rationale: The enantiomers are chemically identical, but their salts formed with a single enantiomer of another chiral molecule (the resolving agent) are diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation. (R)-(-)-Mandelic acid is a cost-effective and reliable resolving agent.
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Dissolve the racemic amino acid (1.0 eq) in hot methanol.
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Add a solution of (R)-(-)-Mandelic acid (0.5-0.6 eq) in methanol. Using a sub-stoichiometric amount of the resolving agent often yields a purer salt of one diastereomer.
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Allow the solution to cool slowly to room temperature, then place at 4°C for 24 hours to facilitate crystallization.
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Separation and Liberation:
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Rationale: Mechanical separation of the crystallized diastereomeric salt, followed by a simple acid-base workup, liberates the desired enantiomerically pure amino acid.
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Filter the crystals and wash with a small amount of cold methanol. The mother liquor will be enriched in the (R)-enantiomer.
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Dissolve the collected crystals in water and treat with a basic ion-exchange resin (or adjust pH carefully with a base) to remove the mandelic acid.
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Filter the resin and concentrate the aqueous solution to yield the (S)-enantiomer.
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Self-Validation: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
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Therapeutic Avenue 1: Factor Xa Inhibition for Anticoagulation
A compelling therapeutic hypothesis arises from examining a close structural analog. Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been patented as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[11][12] Given the frequent use of thiophene as a bioisostere for furan, it is highly probable that the (S)-3-amino-tetrahydro-thiophene-3-carboxylic acid scaffold can serve as a core for novel FXa inhibitors.
Mechanism of Action: Interrupting the Coagulation Cascade
Factor Xa sits at the convergence of the intrinsic and extrinsic coagulation pathways. Its inhibition directly prevents the conversion of prothrombin to thrombin, the final key step in fibrin clot formation.
Protocol: In Vitro Factor Xa Chromogenic Assay
Objective: To determine the inhibitory potency (IC₅₀) of a test compound derived from the scaffold against human Factor Xa.
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Principle: This assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The reduction in color is proportional to the inhibitor's potency.
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Materials:
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Human Factor Xa enzyme
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FXa chromogenic substrate (e.g., S-2222)
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Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂)
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Test compound stock solution in DMSO
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96-well microplate
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Microplate reader
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Procedure:
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Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., 10 µM to 10 pM). Keep the final DMSO concentration constant across all wells (typically <1%).
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Reaction Setup:
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To each well of a 96-well plate, add 50 µL of assay buffer.
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Add 10 µL of the diluted test compound or vehicle (for control wells).
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Add 20 µL of human Factor Xa solution (final concentration ~0.5 nM).
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Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.
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Initiate Reaction: Add 20 µL of the chromogenic substrate S-2222 (final concentration ~200 µM) to all wells to start the reaction.
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Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
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Data Analysis:
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Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
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Normalize the rates as a percentage of the vehicle control (0% inhibition = vehicle rate, 100% inhibition = no enzyme rate).
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Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Self-Validation: Include a known FXa inhibitor (e.g., Rivaroxaban) as a positive control to validate the assay's performance and ensure the results are comparable to established standards.
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Therapeutic Avenue 2: NRF2 Pathway Activation
Research on the oxidized form of the scaffold, 3-aminotetrahydrothiophene 1,1-dioxides, has shown their ability to act as non-electrophilic activators of the Antioxidant Response Element (ARE).[13] This suggests that the core scaffold, with appropriate modifications, could be used to develop drugs that bolster cellular defense mechanisms against oxidative stress, a key factor in neurodegenerative diseases, inflammation, and aging.
Mechanism of Action: Modulating the Keap1-NRF2 Axis
Under normal conditions, the transcription factor NRF2 is kept inactive in the cytoplasm by binding to Keap1, which targets it for degradation. Activator molecules can disrupt the Keap1-NRF2 interaction, allowing NRF2 to translocate to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding a wide array of cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
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